(4-Chlorophenyl)acetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

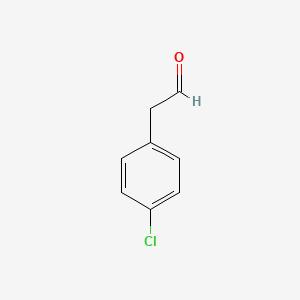

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSNYBOKRSGWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464997 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-65-4 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Identification and Strategic Importance

An In-Depth Technical Guide to (4-Chlorophenyl)acetaldehyde (CAS: 4251-65-4) for Advanced Research and Development

This compound, registered under CAS number 4251-65-4 , is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2][3][4] Also known by its systematic names, 2-(4-Chlorophenyl)acetaldehyde and 4-Chlorobenzeneacetaldehyde, this compound serves as a pivotal intermediate in the synthesis of a wide array of more complex molecular architectures.[1][2][5]

Its strategic value lies in the unique combination of a reactive aldehyde functional group and a 4-chlorophenyl ring. The aldehyde moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the chlorinated aromatic ring imparts specific steric and electronic properties that can modulate the biological activity and metabolic stability of derivative compounds. This makes this compound a valuable building block in pharmaceutical development, particularly for agents targeting neurological disorders, as well as in the agrochemical and fine chemical industries.[1][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for professionals in research and drug development.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically presents as a white to light yellow semi-solid, a characteristic that requires careful consideration during weighing and transfer.[1] Its limited solubility in water versus good solubility in organic solvents is a key factor in designing reaction workups and purification schemes.[3][6]

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4251-65-4 | [1][2] |

| Molecular Formula | C₈H₇ClO | [1][2][4] |

| Molecular Weight | 154.59 g/mol | [2][4][5] |

| Appearance | White to light yellow semi-solid | [1] |

| Boiling Point | 235.8 °C at 760 mmHg | [2][5] |

| Melting Point | 87-88 °C | [5][7] |

| Density | 1.175 g/cm³ | [5] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at ≤ -4 °C to -20°C under inert atmosphere |[1][5] |

Section 3: Synthesis and Purification

A robust and common method for the preparation of this compound is the selective oxidation of its corresponding primary alcohol, 4-chlorophenethyl alcohol. The primary challenge in this synthesis is to prevent over-oxidation to the non-desired carboxylic acid byproduct, 4-chlorophenylacetic acid. This necessitates the use of controlled or mild oxidizing agents and careful monitoring of reaction conditions.

Diagram: General Synthesis & Purification Workflow

Caption: Logical workflow for the synthesis and purification process.

Detailed Protocol: Oxidation of 4-Chlorophenethyl Alcohol

This protocol describes a laboratory-scale synthesis using Pyridinium chlorochromate (PCC), a moderately selective oxidant suitable for this transformation.

Materials:

-

4-Chlorophenethyl alcohol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Isopropanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend PCC (1.5 eq) in anhydrous DCM.

-

Substrate Addition: Dissolve 4-chlorophenethyl alcohol (1.0 eq) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting alcohol spot (lower Rf) and the appearance of the aldehyde product spot (higher Rf) indicates reaction completion (typically 1-2 hours). Self-Validation: TLC provides a real-time check on the conversion, preventing unnecessary reaction time and potential degradation.

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether. The addition of ether helps precipitate the chromium salts, facilitating their removal.

-

Filtration and Workup: Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether. This removes the majority of the chromium byproducts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10).

-

Final Product: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a semi-solid. Confirm identity and purity using the analytical methods described below.

Section 4: Analytical Characterization

Rigorous analytical validation is essential to confirm the structural integrity and purity of the synthesized this compound before its use in subsequent applications. High-Performance Liquid Chromatography (HPLC) is an excellent method for purity assessment, while spectroscopic methods (NMR, IR) are used for structural confirmation.

Diagram: Analytical Validation Workflow

Caption: Workflow for the analytical validation of the final product.

Protocol: Purity Determination by RP-HPLC via DNPH Derivatization

This method provides high sensitivity and is specific for carbonyl compounds. The aldehyde is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative that can be easily quantified.[8]

Procedure:

-

Standard Preparation: Accurately weigh a small amount of the purified product, dissolve it in acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Derivatization: To 100 µL of the sample solution, add 400 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Vortex and allow to react at room temperature for 40 minutes.[8]

-

HPLC Analysis:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 50% B over 1 minute.

-

Flow Rate: 1.0 mL/min.

-

Detection: 360 nm.

-

Injection Volume: 10 µL.

-

-

Data Interpretation: A pure sample will exhibit a single major peak corresponding to the acetaldehyde-hydrazone derivative. Purity is calculated based on the area percentage of the main peak. Self-Validation: The formation of the brightly colored hydrazone derivative is a visual confirmation of the presence of the aldehyde. The resulting chromatogram provides quantitative data on purity.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold due to the synthetic versatility of its aldehyde group and the advantageous properties conferred by the chloro-substituent.

-

Synthetic Hub: The aldehyde functionality is a gateway to numerous critical transformations:

-

Reductive Amination: To form substituted phenethylamines, a common motif in psychoactive drugs and other CNS agents.

-

Wittig Reaction: To create substituted styrenes, precursors for polymers and complex natural products.

-

Aldol Condensation: For C-C bond formation, building molecular complexity.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively, providing alternative functional handles.

-

-

Role of the 4-Chloro Substituent: The presence of chlorine on the phenyl ring is a well-established strategy in medicinal chemistry.[9] It can:

-

Increase Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

-

Block Metabolic Sites: The chlorine atom can block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the compound's half-life.

-

Modulate Receptor Binding: The electronic and steric properties of chlorine can enhance binding affinity to target proteins through specific halogen bonding or hydrophobic interactions.

-

Diagram: Synthetic Utility in Drug Development

Caption: Key synthetic transformations of this compound.

Section 6: Environmental, Health, and Safety (EHS) Profile

Proper handling of this compound is critical for laboratory safety. It is classified as harmful and an irritant. Adherence to standard safety protocols is mandatory.

Table 2: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [7] | |

| Hazard Statements | H302 | Harmful if swallowed | [7][10][11] |

| H315 | Causes skin irritation | [7][10][11] | |

| H319 | Causes serious eye irritation | [7][10][11] | |

| H335 | May cause respiratory irritation | [7][10][11] | |

| Precautionary Statements | P261, P271 | Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area | [7][11] |

| P280 | Wear protective gloves, protective clothing, and eye/face protection | [7][11] | |

| P301+P317 | IF SWALLOWED: Get medical help | [7][11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [7][11] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

Handling and Storage:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[7][11] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][12] For long-term stability, storage in a freezer at -20°C is recommended.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 4251-65-4 | this compound - Synblock [synblock.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS 4251-65-4: this compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

(4-Chlorophenyl)acetaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Chlorophenyl)acetaldehyde

Introduction

This compound is a pivotal aromatic aldehyde that serves as a versatile intermediate in a multitude of synthetic applications. Characterized by a chlorinated phenyl ring attached to an acetaldehyde moiety, this compound's unique electronic and steric properties make it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and various fine chemicals.[1] Its reactivity, driven by both the aldehyde functional group and the activated aromatic ring, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and handling protocols, designed for researchers, chemists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. This compound typically presents as a white to light yellow semi-solid or a colorless to pale yellow liquid, a state dependent on ambient temperature and purity.[1][2] Its limited solubility in water is contrasted by good solubility in common organic solvents like ethanol and ether, a direct consequence of its hydrophobic chlorophenyl structure.[2]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4251-65-4 | [3][4] |

| Molecular Formula | C₈H₇ClO | [1][3][4] |

| Molecular Weight | 154.59 g/mol | [3][4] |

| Appearance | White to light yellow semi-solid; Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | ~235.8°C at 760 mmHg | [3][6][7] |

| Melting Point | 19.80°C (Predicted); 87-88°C (in Benzene) | [6][7] |

| Density | ~1.2 g/cm³ | [7] |

| Solubility | Limited in water; Soluble in ethanol, ether | [2] |

| Refractive Index | ~1.534 | [7] |

| Flash Point | ~106.3°C | [7] |

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical intermediate. For this compound, identity and purity are typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often guarantee a purity of ≥95% or ≥98%, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] Further characterization is achieved through High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Infrared (IR) spectroscopy, which provide orthogonal data to validate the compound's structure and integrity.

The causality for employing multiple techniques lies in the principle of self-validating systems. While NMR provides the primary structural map, HPLC can resolve impurities that may be invisible to NMR. Mass spectrometry confirms the molecular weight and fragmentation pattern, offering definitive proof of the molecular formula. This multi-faceted approach ensures the reliability of the material for downstream applications where purity is paramount.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its two key functional components: the aldehyde group and the chlorophenyl ring.[2][5]

-

Aldehyde Group Reactivity : The aldehyde is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to form (4-chlorophenyl)acetic acid or reduced to yield 2-(4-chlorophenyl)ethanol. Its most significant utility is in condensation reactions (e.g., Aldol, Knoevenagel) and reductive aminations to form substituted amines, which are common scaffolds in pharmaceutical agents.

-

Chlorophenyl Ring Reactivity : The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, but its presence offers a site for nucleophilic aromatic substitution under specific conditions or for cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized.

This dual reactivity makes it a valuable precursor in several key industries:

-

Pharmaceutical Development : It is a crucial intermediate for synthesizing compounds targeting neurological disorders and for creating novel anti-inflammatory and antimicrobial agents.[1]

-

Agrochemicals : The compound is used in the development of more effective pesticides and herbicides.[1]

-

Fine Chemicals : It serves as a building block in the production of specialty aromatic compounds used in fragrances and flavorings.[1]

Diagram 1: Role as a Central Synthetic Intermediate

Caption: Synthetic pathways from this compound.

Exemplary Experimental Protocol: Reductive Amination

To illustrate its practical use, this section provides a representative, step-by-step protocol for a reductive amination reaction, a cornerstone of drug discovery for synthesizing secondary amines.

Objective: To synthesize N-benzyl-2-(4-chlorophenyl)ethan-1-amine from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen line

Workflow Diagram

Caption: Workflow for a typical reductive amination experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM. Begin stirring.

-

Imine Formation: Add benzylamine to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is crucial for the subsequent reduction. Allow the mixture to stir for 20-30 minutes at room temperature.

-

Reduction: Carefully add sodium triacetoxyborohydride in portions. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes, preventing significant reduction of the starting material. An exothermic reaction may be observed; control addition rate to maintain temperature.

-

Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup & Extraction: Once complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure secondary amine product.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][8][9]

Table 2: GHS Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][9]

-

Avoid contact with skin and eyes.[10] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][10]

-

For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct physicochemical properties and predictable reactivity. Its role as a foundational building block in the pharmaceutical, agrochemical, and fine chemical industries is well-established. For the research and development professional, a comprehensive understanding of its characteristics, from spectroscopic data and synthetic potential to critical safety protocols, is indispensable for leveraging this compound effectively and safely in the pursuit of novel chemical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 4251-65-4: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 4251-65-4 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. echemi.com [echemi.com]

- 8. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to (4-Chlorophenyl)acetaldehyde: Molecular Structure, Characterization, and Synthetic Utility

This guide provides a comprehensive technical overview of (4-Chlorophenyl)acetaldehyde, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular architecture, spectroscopic signature, chemical reactivity, and practical applications. We will explore not just the "what" but the "why," offering insights into the causal relationships between its structure and its utility as a versatile building block.

Core Molecular Architecture and Physicochemical Profile

This compound, also known by its IUPAC name 2-(4-chlorophenyl)acetaldehyde, is an aromatic aldehyde with the chemical formula C₈H₇ClO.[1][2][3][4] Its structure is foundational to its chemical behavior. It consists of a central acetaldehyde moiety (-CH₂CHO) attached to a benzene ring. A chlorine atom is substituted at the para-position (position 4) of this phenyl group.[1][2] This specific arrangement of functional groups—an electrophilic aldehyde and a deactivated aromatic ring—dictates its reactivity and makes it a valuable precursor in multi-step organic syntheses.[2][5]

The presence of the chlorine atom, an electron-withdrawing group, influences the electron density of the aromatic ring and enhances the compound's reactivity in certain synthetic contexts.[5] Physically, it is often described as a white to light yellow semi-solid or a colorless to light yellow liquid with a pungent odor.[2][3]

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4251-65-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO | [1][3][4] |

| Molecular Weight | 154.59 g/mol | [1][4] |

| Appearance | White to light yellow semi-solid | [3] |

| Melting Point | 87-88 °C | [1][6] |

| Boiling Point | 235.8 °C at 760 mmHg | [1][6] |

| Density | 1.175 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2][5] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere. | [1] |

Spectroscopic Signature: A Structural Validation Framework

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly predictable.

-

Aromatic Protons (δ 7.2-7.4 ppm): The para-substituted ring will show a characteristic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the chlorine will be slightly downfield from those ortho to the acetaldehyde group. The integration will correspond to 4H.

-

Methylene Protons (-CH₂-) (δ ~3.7 ppm): The two protons on the carbon adjacent to the aromatic ring will appear as a doublet, split by the neighboring aldehydic proton. Integration will be 2H.

-

Aldehydic Proton (-CHO) (δ 9.7-9.8 ppm): This proton is highly deshielded and appears far downfield as a characteristic triplet, split by the two methylene protons. Integration will be 1H.

-

-

¹³C NMR: The carbon spectrum corroborates the proton data.

-

Carbonyl Carbon (C=O) (δ ~199 ppm): The aldehyde carbonyl carbon is unmistakable in this downfield region.

-

Aromatic Carbons (δ ~129-138 ppm): Four distinct signals are expected for the para-substituted ring: two for the protonated carbons and two for the quaternary carbons (one attached to the CH₂ group and one attached to Cl).

-

Methylene Carbon (-CH₂-) (δ ~45 ppm): The signal for the methylene carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups.[7]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band will be observed around 1720-1740 cm⁻¹ . This is a definitive peak for the aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands will appear around 2820 cm⁻¹ and 2720 cm⁻¹ , corresponding to the C-H bond of the aldehyde.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl ring.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090 cm⁻¹ , indicates the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through fragmentation patterns.[7][8]

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z = 154.

-

Isotopic Pattern (M+2): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z = 156 with roughly one-third the intensity of the M⁺ peak.[8] This is a hallmark signature for a monochlorinated compound.

-

Key Fragments: Common fragmentation would involve the loss of the formyl radical (-CHO, 29 Da) or the chlorobenzyl cation ([C₇H₆Cl]⁺, m/z = 125).

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate precisely because of the reactivity of its functional groups. It serves as a foundational building block for more complex molecules.[2]

Caption: Key application pathways for this compound.

Its utility spans several high-value sectors:

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of diverse pharmaceuticals. It is particularly noted for its use in developing drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[3] The chloro-aromatic scaffold is a common feature in many FDA-approved drugs.[9]

-

Agrochemicals: It is used in the formulation of next-generation pesticides, contributing to more effective and targeted pest control solutions for modern agriculture.[3]

-

Aromatic Compound Synthesis: In the fine chemicals industry, it serves as a precursor for aromatic compounds used in fragrances and flavorings.[3]

-

Organic Chemistry Research: As a bifunctional molecule, it is a key reagent for academic and industrial researchers exploring novel synthetic methodologies and creating new materials.[3]

Experimental Protocol: Reductive Amination

To illustrate the synthetic utility of this compound, the following protocol details a standard reductive amination procedure. This workflow is a self-validating system: successful conversion can be easily monitored by TLC, and the final product structure can be confirmed by the spectroscopic methods previously discussed.

Objective: To synthesize N-benzyl-2-(4-chlorophenyl)ethan-1-amine.

Caption: Workflow for reductive amination of this compound.

Methodology:

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate, Water, Brine

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

-

-

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add benzylamine dropwise at room temperature.

-

Stir the mixture for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC). Causality: The aldehyde reacts with the primary amine to form an imine in situ. This step is crucial for the subsequent reduction.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride in small portions. Caution: Gas evolution (H₂). Ensure adequate ventilation.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N bond of the imine to a C-N single bond without affecting the aromatic ring.

-

-

Workup and Isolation:

-

Carefully quench the reaction by adding water to decompose excess NaBH₄.

-

Reduce the volume of methanol on a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel to obtain the pure secondary amine.

-

-

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][11]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][10][12]

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust or vapors.[10][12] Do not eat, drink, or smoke when using this product.[6][10] Wash hands thoroughly after handling.[6][12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][10] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[1]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery, agrochemical science, and materials research. Its value is derived directly from its molecular structure—the precise arrangement of an aldehyde, a methylene bridge, and a chlorinated phenyl ring. Understanding its spectroscopic fingerprint, reactivity profile, and handling requirements allows researchers to leverage its full potential as a strategic building block for creating novel and complex molecules with significant functional applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 4251-65-4 | this compound - Synblock [synblock.com]

- 5. CAS 4251-65-4: this compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)acetaldehyde

Introduction

(4-Chlorophenyl)acetaldehyde, a pivotal intermediate in organic synthesis, holds significant importance across various sectors of the chemical industry.[1] With the chemical formula C8H7ClO, this aromatic aldehyde serves as a versatile building block in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity, stemming from the aldehyde functional group and the chlorinated phenyl ring, allows for a diverse range of chemical transformations, making it an essential component in the development of novel compounds, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and practical insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Information

Before delving into synthetic methodologies, it is crucial to understand the fundamental properties and safety considerations associated with this compound.

| Property | Value | Reference |

| CAS Number | 4251-65-4 | [1] |

| Molecular Formula | C8H7ClO | [1] |

| Molecular Weight | 154.6 g/mol | [1] |

| Appearance | White to light yellow semi-solid | [1] |

| Boiling Point | 235.8 °C at 760 mmHg | [2] |

| Melting Point | 87-88 °C | [2] |

| Storage Conditions | Store at ≤ -4 °C in an inert atmosphere | [1][3] |

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4][6] Work should be conducted in a well-ventilated area, and exposure to dust, fumes, gas, mist, vapors, or spray should be avoided.[4][6]

Core Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. This guide will explore the most prominent and scientifically robust methods.

Oxidation of 2-(4-Chlorophenyl)ethanol

The oxidation of the corresponding primary alcohol, 2-(4-chlorophenyl)ethanol, is a direct and common method for preparing this compound. This transformation requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, (4-chlorophenyl)acetic acid.

Causality Behind Experimental Choices: The selection of the oxidizing agent is critical. Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid. Milder reagents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are preferred for their selectivity in stopping the oxidation at the aldehyde stage. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) to ensure solubility of the reactants and to facilitate product isolation.

Experimental Protocol (Conceptual):

-

To a stirred solution of 2-(4-chlorophenyl)ethanol in anhydrous DCM, add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Diagram of the Oxidation Pathway:

References

Spectroscopic Data for (4-Chlorophenyl)acetaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Chlorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural elucidation and characterization.

Introduction to this compound

This compound, with the chemical formula C₈H₇ClO and a molecular weight of approximately 154.59 g/mol , is a derivative of acetaldehyde featuring a 4-chlorophenyl substituent.[2][3] Its chemical structure plays a crucial role in its reactivity and is a foundational piece of information for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the methylene protons, and the aromatic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic (-CHO) | ~9.7 | Triplet (t) | 1H | |

| Methylene (-CH₂-) | ~3.7 | Doublet (d) | 2H | |

| Aromatic (H-2, H-6) | ~7.3 | Doublet (d) | 2H | |

| Aromatic (H-3, H-5) | ~7.2 | Doublet (d) | 2H |

Note: Predicted values based on typical chemical shifts of similar compounds. Actual experimental values may vary slightly.

The aldehydic proton appears significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylene protons are adjacent to both the aromatic ring and the carbonyl group, influencing their chemical shift. The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the four distinct aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~199 |

| Methylene (-CH₂-) | ~49 |

| Aromatic (C-1, ipso) | ~133 |

| Aromatic (C-4, ipso-Cl) | ~135 |

| Aromatic (C-2, C-6) | ~131 |

| Aromatic (C-3, C-5) | ~129 |

Note: Predicted values based on typical chemical shifts of similar compounds and carbon NMR prediction tools.[4][5] Actual experimental values may vary slightly.

The carbonyl carbon resonates at a very low field, which is characteristic of aldehydes. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (for liquids or low-melting solids) or as a dispersion in a suitable medium like KBr.

Data Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group, aromatic C-H bonds, and the C-Cl bond.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2900-2800 | Medium |

| Aldehydic C-H Stretch | 2830-2695 | Medium, often two bands |

| Carbonyl (C=O) Stretch | ~1725 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-Cl Stretch | 850-550 | Strong |

Note: These are typical ranges for the respective functional groups.[6]

The strong absorption around 1725 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The presence of bands in the 2830-2695 cm⁻¹ region is also characteristic of an aldehyde C-H stretch. The aromatic C-H and C=C stretching vibrations, along with the C-Cl stretch, confirm the presence of the 4-chlorophenyl moiety.[7]

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (~154 u). Due to the presence of the chlorine-37 isotope, an M+2 peak with an intensity of about one-third of the M⁺ peak is also expected.[8]

Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement (if applicable). For this compound, key fragment ions would likely arise from:

-

Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the 4-chlorobenzyl cation.

-

Loss of the chlorine atom: This would lead to a phenylacetaldehyde cation.

-

Formation of the tropylium ion: A common rearrangement for benzyllic compounds.

Caption: Plausible mass spectrometry fragmentation of this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. This information is crucial for confirming the identity and purity of the compound in research and industrial applications. The characteristic signals and absorption bands discussed in this guide serve as a reliable reference for scientists working with this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 4251-65-4 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 2-(4-Chlorophenyl)acetaldehyde

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)acetaldehyde

Foreword

In the landscape of pharmaceutical and agrochemical development, the precise characterization of intermediate compounds is not merely a procedural step but the foundation of successful synthesis and scalable production.[1] 2-(4-Chlorophenyl)acetaldehyde (CAS No. 4251-65-4) is one such pivotal intermediate. Its unique chlorophenyl structure offers enhanced stability and reactivity, making it a valuable building block in the synthesis of novel anti-inflammatory agents, antimicrobial compounds, and specialty chemicals.[1] This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound, moving beyond a simple datasheet to offer insights into the causality behind analytical method selection and data interpretation. The protocols herein are designed as self-validating systems, ensuring that researchers can confidently verify the identity, purity, and stability of this critical reagent.

Core Compound Identification and General Properties

Accurate identification is the first principle of chemical synthesis. 2-(4-Chlorophenyl)acetaldehyde is an aromatic aldehyde that presents as a white to light yellow semi-solid or a colorless to pale yellow liquid at room temperature.[1][2] Its identity is unequivocally established by its unique combination of molecular formula, weight, and CAS number.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenyl)acetaldehyde | [3] |

| Synonyms | 4-Chlorobenzeneacetaldehyde, (4-Chloro-phenyl)-acetaldehyde | [4] |

| CAS Number | 4251-65-4 | [4][5] |

| Molecular Formula | C₈H₇ClO | [3][4] |

| Molecular Weight | 154.59 g/mol | [4] |

| Appearance | White to light yellow semi-solid / Colorless to pale yellow liquid | [1][2] |

Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in a reaction, its solubility in various media, and the optimal conditions for its storage and handling. These parameters are critical for process development and safety.

| Property | Value | Comments & Insights | Source(s) |

| Boiling Point | 235.8 °C (at 760 mmHg) | The relatively high boiling point is typical for an aromatic compound of this molecular weight. Distillation should be conducted under vacuum to prevent thermal degradation. | Echemi [1 (from initial search)] |

| Melting Point | Discrepant data reported: 87-88 °C or ~19.8 °C (Predicted) | The significant discrepancy suggests potential polymorphism or that the higher value corresponds to a derivative. The predicted value of ~19.8°C aligns better with its observed semi-solid state at room temperature. Purity can also significantly impact melting point. | Echemi [1 (from initial search)], LabSolutions [4 (from initial search)] |

| Density | 1.2 ± 0.1 g/cm³ | This value is important for calculating molar quantities from volumes. | Echemi [1 (from initial search)] |

| Solubility | Limited in water; Soluble in organic solvents (e.g., ethanol, ether, MTBE) | The hydrophobic chlorophenyl ring limits aqueous solubility. Methyl tert-butyl ether (MTBE) is a preferred solvent for stock solutions due to enhanced stability of halogenated acetaldehydes compared to acetone.[2][6] | |

| Purity | Commercially available at ≥ 95% | Purity is often assessed by NMR. Some suppliers provide the compound stabilized with citric acid to inhibit oxidation or polymerization.[1][7] | |

| Storage | Store at 2–8 °C or ≤ -4 °C, under an inert atmosphere. | Aldehydes are prone to oxidation. Cool, dark, and oxygen-free conditions are essential to maintain purity and prevent the formation of the corresponding carboxylic acid.[1][6] |

Spectroscopic Characterization: Expected Signatures and Interpretation

While commercial standards are available, independent spectroscopic verification is a cornerstone of good laboratory practice. The following sections detail the expected spectroscopic signatures for confirming the structural integrity of 2-(4-Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(4-Chlorophenyl)acetaldehyde, the ¹H and ¹³C NMR spectra provide a unique fingerprint.

Expected ¹H NMR Signatures (in CDCl₃):

-

Aldehydic Proton (CHO): A triplet signal is expected around δ 9.7-9.8 ppm . This downfield shift is characteristic of aldehydic protons. It will appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will produce two distinct signals, each integrating to 2H. These will appear as a pair of doublets (an AA'BB' system) between δ 7.1-7.4 ppm . The protons ortho to the chlorine atom will be at a slightly different chemical shift than those meta to it.

-

Methylene Protons (CH₂): A doublet signal is expected around δ 3.6-3.7 ppm , integrating to 2H. This signal corresponds to the protons on the carbon adjacent to both the aromatic ring and the carbonyl group. It will be split into a doublet by the single aldehydic proton.

Expected ¹³C NMR Signatures (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal far downfield, typically around δ 198-200 ppm .

-

Aromatic Carbons: Four signals are expected. The carbon bearing the chlorine atom (C-Cl) will be around δ 135 ppm . The carbon bearing the acetaldehyde group (C-CH₂) will be around δ 133 ppm . The two sets of equivalent CH carbons will appear around δ 130 ppm and δ 129 ppm .

-

Methylene Carbon (CH₂): A signal around δ 45-50 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential and rapid technique for identifying key functional groups.

Key Expected IR Absorption Bands (Liquid Film):

-

C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1720-1740 cm⁻¹ . This is a definitive peak for the aldehyde functional group.[8]

-

C-H Stretch (Aldehydic): Two characteristic, medium-intensity bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both peaks is strong evidence for an aldehyde.[8]

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1475 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090-1015 cm⁻¹ for a para-substituted chlorobenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering conclusive evidence of molecular identity.

Expected Mass Spectrum Signatures (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), this will appear as a pair of peaks: [M]⁺ at m/z 154 and [M+2]⁺ at m/z 156 , with a characteristic intensity ratio of approximately 3:1. This pattern is a hallmark of a monochlorinated compound.[9]

-

Primary Fragmentation Pathways:

-

α-Cleavage (Loss of H•): Loss of the aldehydic hydrogen radical to form the stable acylium ion [M-1]⁺ at m/z 153/155 .[10][11]

-

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group is highly favorable. This results in the formation of the chlorotropylium ion at m/z 125/127 , which is a very common and often abundant fragment for this type of structure. The other fragment would be [CHO]⁺ at m/z 29.[12]

-

Standardized Experimental Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed above. Adherence to these methodologies ensures reproducibility and data integrity.

Protocol for NMR Spectroscopic Analysis

This workflow is designed to obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating the analyte from volatile impurities and confirming its molecular weight and fragmentation pattern.

Caption: Expected EI-MS Fragmentation Pathways.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Injector: Set to 250 °C.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. This gradient ensures separation from both more volatile and less volatile impurities.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detector Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

-

Mass Range: Scan from m/z 40 to 300 to capture the parent ion and all significant fragments.

-

-

Injection and Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the main peak to confirm the molecular weight (including the Cl isotope pattern) and match the fragmentation pattern to the expected structure.

Safety, Handling, and Stability

From a trustworthiness standpoint, a full characterization includes understanding a compound's hazards and stability.

-

Hazards: 2-(4-Chlorophenyl)acetaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated chemical fume hood.[9]

-

Stability: As an aldehyde, this compound is susceptible to oxidation to 4-chlorophenylacetic acid, especially when exposed to air.[6] It is also sensitive to changes in pH and can degrade under non-neutral conditions. Long-term storage should be in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at refrigerated temperatures (2-8 °C).[6] The use of stabilizers like citric acid by some suppliers underscores this inherent instability.[7]

Conclusion

2-(4-Chlorophenyl)acetaldehyde is a compound of significant utility in synthetic chemistry. A thorough understanding of its physical properties—from its melting and boiling points to its distinct spectroscopic signatures—is paramount for its effective and safe use. The protocols and predictive data in this guide serve as a robust framework for researchers to validate their materials, troubleshoot synthetic challenges, and ensure the integrity of their scientific outcomes. By synthesizing datasheet information with the underlying principles of analytical chemistry, we empower researchers to move from simple observation to informed application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - 2-(4-chlorophenyl)acetaldehyde (C8H7ClO) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. infrared spectrum of ethanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. people.whitman.edu [people.whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(4-Chlorophenyl)acetaldehyde: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Abstract

(4-Chlorophenyl)acetaldehyde, a pivotal aromatic aldehyde, serves as a versatile intermediate in the synthesis of a diverse range of organic compounds. Characterized by a chlorinated phenyl ring attached to an acetaldehyde moiety, its unique electronic and steric properties make it a valuable building block in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, synthesis protocols, key reactions, and applications, with a particular focus on its role in the development of therapeutic agents. The document elucidates the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is fundamental to its effective and safe use in a laboratory setting. This compound is a compound whose reactivity is largely dictated by the aldehyde functional group and the electronic influence of the para-substituted chlorine atom on the benzene ring.

Synonyms and Identifiers

To ensure unambiguous identification, a comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenyl)acetaldehyde | [3] |

| CAS Number | 4251-65-4 | [4][5] |

| PubChem CID | 11412502 | [3] |

| MDL Number | MFCD02261732 | [6] |

| Synonyms | 4-Chlorobenzeneacetaldehyde, p-Chlorophenylacetaldehyde, 2-(p-Chlorophenyl)acetaldehyde, 2-(4-Chlorophenyl)ethanal | [7][8] |

| Molecular Formula | C₈H₇ClO | [4] |

| Molecular Weight | 154.59 g/mol | [4] |

| InChI Key | MWSNYBOKRSGWAN-UHFFFAOYSA-N | [9] |

| SMILES | C1=CC(=CC=C1CC=O)Cl | [3] |

Physicochemical Properties and Stability

This compound is typically a white to light yellow semi-solid or a colorless to light yellow liquid with a pungent odor.[1][10] Its physical state can vary depending on purity and ambient temperature. The aldehyde functionality makes the compound susceptible to oxidation to the corresponding carboxylic acid, (4-chlorophenyl)acetic acid, particularly when exposed to air and light.[11] Furthermore, like many aldehydes with an alpha-proton, it has a tendency to undergo aldol condensation or polymerization, especially in the presence of acid or base catalysts.[11] This inherent instability necessitates specific handling and storage conditions to maintain its integrity.

The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring influences the reactivity of both the aromatic ring and the aldehyde group. It deactivates the ring towards electrophilic substitution while increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two common and reliable methods are detailed below: the oxidation of 2-(4-chlorophenyl)ethanol and the Darzens glycidic ester condensation.

Oxidation of 2-(4-chlorophenyl)ethanol

This is a straightforward and widely used method that involves the oxidation of the corresponding primary alcohol. The key to success in this synthesis is the selection of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation.

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction: To the stirred suspension, add a solution of 2-(4-chlorophenyl)ethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature. The reaction is mildly exothermic.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The use of anhydrous DCM is crucial as PCC can react with water. The inert nitrogen atmosphere prevents atmospheric moisture from interfering with the reaction and minimizes oxidation of the product. The silica gel filtration is a critical step for removing the chromium salts, which are toxic and can interfere with subsequent reactions. The purity of the final product can be readily assessed by ¹H NMR, looking for the characteristic aldehyde proton signal (around 9.7 ppm) and the disappearance of the alcohol proton signal from the starting material.

Darzens Glycidic Ester Condensation

The Darzens reaction provides an alternative route, starting from 4-chlorobenzaldehyde. This condensation reaction with an α-haloester in the presence of a base forms an α,β-epoxy ester (a glycidic ester), which can then be hydrolyzed and decarboxylated to yield the desired aldehyde.[8][13]

-

Glycidic Ester Formation: In a flask cooled to -10°C, a solution of 4-chlorobenzaldehyde (1.0 equivalent) and methyl chloroacetate (1.2 equivalents) in an anhydrous solvent like methanol is added dropwise to a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol.[14] The mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction is quenched by pouring it into ice-water. The precipitated solid, the methyl 3-(4-chlorophenyl)glycidate, is filtered, washed, and dried.[14]

-

Hydrolysis and Decarboxylation: The glycidic ester is then saponified using a base (e.g., NaOH) to the corresponding carboxylate salt. Acidification followed by gentle heating induces decarboxylation and rearrangement to form this compound.

-

Purification: The final product is purified by extraction and subsequent vacuum distillation.

The low temperature during the initial condensation minimizes side reactions. The anhydrous conditions are essential as the base (sodium methoxide) is moisture-sensitive. The successful formation of the glycidic ester intermediate can be confirmed by NMR and mass spectrometry before proceeding to the final hydrolysis and decarboxylation step. The final product's identity is confirmed by comparing its spectroscopic data with known standards.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate due to the reactivity of its aldehyde group, which can participate in a wide range of chemical transformations. Its applications span from the synthesis of complex pharmaceutical agents to the creation of fragrances and agrochemicals.[1][2]

Intermediate in Pharmaceutical Synthesis

The chlorophenyl moiety is a common structural feature in many active pharmaceutical ingredients (APIs), contributing to favorable pharmacokinetic and pharmacodynamic properties.[15] this compound serves as a key precursor for several classes of drugs.

Many azole-based antifungal drugs, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, contain substituted phenyl groups.[1][16] While specific industrial syntheses are often proprietary, the general synthetic strategy involves the reaction of an aldehyde with other precursors to build the heterocyclic core and side chains of these drugs. The electrophilic nature of the aldehyde in this compound makes it a suitable starting point for creating the complex scaffolds found in triazole antifungals.[17]

Sertraline, the active ingredient in the antidepressant Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) characterized by a dichlorophenyl group.[13][18] While the commercial synthesis of sertraline primarily involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine, related structures can be conceptually derived from chlorophenyl precursors.[7][13] The development of novel synthetic routes to such complex molecules is an ongoing area of research, and versatile building blocks like this compound are valuable tools for synthetic chemists exploring these pathways.

Reagent in Organic Synthesis

Beyond its role as a pharmaceutical intermediate, this compound is employed in various other synthetic applications:

-

Aromatic Compound Synthesis: It is a crucial component in the production of aromatic compounds used in the fragrance and flavor industries.[1]

-

Agrochemicals: The compound is used in the development of pesticides and other agrochemicals, where the chlorophenyl group often imparts desired biological activity.[2]

-

Research Chemistry: It serves as a key reagent for exploring new chemical reactions and developing novel materials with unique properties.[2]

Analytical Methods

Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and stability testing of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on both retention time and mass spectrum.

-

System: Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent).

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

MSD: Electron Ionization (EI) at 70 eV. Scan range of 40-350 amu.

-

Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or ethyl acetate.

This method allows for the separation of this compound from starting materials, byproducts, and degradation products, with the mass spectrometer providing unambiguous identification.[19][20]

High-Performance Liquid Chromatography (HPLC)

For less volatile samples or for monitoring reactions in non-volatile solvents, HPLC is the preferred method. Aldehydes can be analyzed directly by UV detection, but sensitivity and selectivity can be significantly improved by derivatization.

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable, colored hydrazone that can be detected with high sensitivity by a UV-Vis detector.[21]

-

Derivatization: Mix the sample containing this compound with an acidic solution of DNPH and allow it to react.

-

Extraction: Extract the resulting hydrazone derivative into a suitable organic solvent (e.g., acetonitrile).

-

Analysis:

-

System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 360 nm.

-

This derivatization method is robust and allows for the quantification of this compound at low concentrations.[21][22]

Safety, Handling, and Storage

This compound is a reactive chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Harmful if swallowed (H302)[6]

-

Causes skin irritation (H315)[6]

-

Causes serious eye irritation (H319)[6]

-

May cause respiratory irritation (H335)[6]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Storage Recommendations

The inherent instability of this compound necessitates careful storage to ensure its quality over time.

-

Temperature: Store in a freezer at or below -20°C.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

-

Container: Keep in a tightly sealed container to prevent moisture ingress and evaporation.

-

Purity: Some commercial sources supply the compound stabilized with a small amount of an antioxidant like citric acid to inhibit degradation.[6]

Causality: The low temperature and inert atmosphere significantly slow down the rates of oxidation and polymerization, the primary degradation pathways for this compound.[11] The tightly sealed container prevents reaction with atmospheric oxygen and moisture.

Conclusion

This compound stands as a compound of significant utility in synthetic and medicinal chemistry. Its value is derived from the strategic combination of a reactive aldehyde functional group and a chlorophenyl ring, a common pharmacophore. A comprehensive understanding of its chemical properties, reliable synthetic protocols, and appropriate analytical methods, as detailed in this guide, is paramount for its effective and safe application. For researchers and professionals in drug development, this compound offers a versatile platform for the construction of complex molecular architectures, paving the way for the discovery and synthesis of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. Synthesis of novel triazole containing small molecules as potential antifungal compounds [morressier.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]

- 13. datapdf.com [datapdf.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. agronomy.emu.ee [agronomy.emu.ee]

- 21. ijcpa.in [ijcpa.in]

- 22. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

(4-Chlorophenyl)acetaldehyde: A Technical Guide to its Synthesis, Characterization, and Application

Abstract

(4-Chlorophenyl)acetaldehyde (CAS No. 4251-65-4) is a pivotal chemical intermediate whose structural features—a reactive aldehyde moiety and a chlorinated aromatic ring—make it an exceptionally versatile building block in modern organic synthesis. Its importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key precursor to a wide array of complex molecules, including agents targeting neurological disorders and advanced pesticides.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for its preparation, delves into the nuances of its analytical characterization, and explores its strategic applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development professionals, offering not only detailed protocols but also the fundamental chemical logic that underpins these procedures.

Physicochemical Properties and Identification